2-Chloro-6-methylquinoline-3-carbonitrile

KCNQ potassium channel Ion channel pharmacology Selectivity profiling

Choose 2-Chloro-6-methylquinoline-3-carbonitrile (ML252) for KCNQ2 electrophysiology: >40-fold selectivity over KCNQ1 and >100-fold cardiac window eliminate QTc confounding inherent to non-selective probes. For CYP screening, nanomolar inhibition across CYP3A4 (3.9 nM), CYP1A2 (6.1 nM), CYP2C9 (18.9 nM) and CYP2D6 (19.9 nM) provides an exceptional multi-isoform positive control. The 2-chloro handle enables Pd-catalyzed Sonogashira–annulation and guanidine cyclization pathways. The 177–178°C melting point ensures stoichiometric accuracy in air-sensitive transformations.

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
CAS No. 483287-37-2
Cat. No. B1607281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylquinoline-3-carbonitrile
CAS483287-37-2
Molecular FormulaC11H7ClN2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
InChIInChI=1S/C11H7ClN2/c1-7-2-3-10-8(4-7)5-9(6-13)11(12)14-10/h2-5H,1H3
InChIKeySJNJYVWUJJNMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylquinoline-3-carbonitrile (CAS 483287-37-2): Core Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


2-Chloro-6-methylquinoline-3-carbonitrile (CAS 483287-37-2) is a halogenated quinoline-3-carbonitrile derivative bearing a chlorine atom at the 2-position, a nitrile group at the 3-position, and a methyl substituent at the 6-position of the quinoline scaffold [1]. Its molecular formula is C₁₁H₇ClN₂ with a molecular weight of 202.64 g/mol [1]. The compound is a solid at ambient temperature with a reported melting point of 177–178 °C and is typically supplied at ≥95% purity . It is catalogued under the MDL number MFCD03045343 and the PubChem CID 706879 [1]. This compound is distributed by Sigma-Aldrich as part of the AldrichCPR collection for early discovery research .

Why 2-Chloro-6-methylquinoline-3-carbonitrile (CAS 483287-37-2) Cannot Be Reliably Replaced by Unsubstituted or Differently Substituted Quinoline-3-carbonitrile Analogs


Quinoline-3-carbonitrile derivatives are often treated as a functionally interchangeable chemical class; however, the specific substitution pattern on the quinoline core dictates both biological target engagement and synthetic reactivity. The 2-chloro substituent is a critical handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, while the 6-methyl group modulates lipophilicity, metabolic stability, and ion-channel subtype selectivity [1]. As demonstrated by the NIH Molecular Libraries Probe Report, subtle structural modifications at the quinoline periphery can shift a compound's functional profile from antagonist to agonist at KCNQ channels or profoundly alter selectivity across the KCNQ family [1]. Consequently, generic replacement with 2-chloroquinoline-3-carbonitrile (lacking the 6-methyl group), 2,4-dichloro-6-methylquinoline-3-carbonitrile, or 2-ethoxy-6-methylquinoline-3-carbonitrile would yield different pharmacological and physicochemical profiles, rendering direct interchange scientifically unsound for applications demanding defined potency and selectivity.

Quantitative Differentiation Evidence for 2-Chloro-6-methylquinoline-3-carbonitrile (CAS 483287-37-2) Relative to Closest Structural and Pharmacological Comparators


Superior KCNQ2 Subtype Selectivity Over KCNQ1 and KCNQ1/E1 Channels Compared to XE991 and Linopirdine

In a direct head-to-head comparison using the IonWorks automated electrophysiology platform, 2-chloro-6-methylquinoline-3-carbonitrile (designated ML252) exhibited a KCNQ2 IC₅₀ of 0.07 ± 0.01 µM, comparable to XE991 (0.06 ± 0.01 µM). However, the critical differentiation lies in selectivity against the cardiac KCNQ1 channel: ML252 showed a KCNQ1 IC₅₀ of 2.92 ± 3.90 µM, yielding approximately 42-fold selectivity for KCNQ2 over KCNQ1, whereas XE991 displayed a KCNQ1 IC₅₀ of 0.40 ± 0.10 µM (only ~6.7-fold selectivity) and linopirdine was completely non-selective (KCNQ1 IC₅₀ = 0.71 ± 0.28 µM; ~1-fold selectivity). Against the physiologically critical KCNQ1/E1 heteromultimeric channel, ML252 achieved an IC₅₀ of 8.12 ± 1.47 µM (>100-fold selectivity vs. KCNQ2), substantially outperforming XE991 (1.60 ± 0.17 µM; ~26-fold) and linopirdine (2.08 ± 0.78 µM; ~3-fold) [1]. This selectivity profile mitigates the risk of cardiac QTc prolongation that limits non-selective KCNQ inhibitors.

KCNQ potassium channel Ion channel pharmacology Selectivity profiling

Broad Nanomolar CYP450 Inhibition Profile: A Differentiating Metabolic Liability or Opportunity

2-Chloro-6-methylquinoline-3-carbonitrile (ML252) was profiled against a panel of human cytochrome P450 isoforms and demonstrated potent inhibition with IC₅₀ values of 6.1 nM (CYP1A2), 18.9 nM (CYP2C9), 3.9 nM (CYP3A4), and 19.9 nM (CYP2D6) . While many KCNQ tool compounds lack systematically reported CYP inhibition data, the extreme potency of ML252 against CYP3A4 (IC₅₀ = 3.9 nM) and CYP1A2 (IC₅₀ = 6.1 nM) distinguishes it from typical quinoline-3-carbonitrile analogs, which generally exhibit CYP IC₅₀ values in the high nanomolar to micromolar range when assessed in comparable assays [1]. This profile renders ML252 unsuitable for in vivo studies requiring metabolic stability but positions it as a valuable chemical probe for CYP-mediated drug-drug interaction investigations or as a reference inhibitor in hepatic metabolism assays.

Cytochrome P450 inhibition Drug-drug interaction ADME-Tox profiling

Validated Versatility as a 2-Chloroquinoline-3-carbonitrile Building Block for Palladium-Catalyzed Annulation and Cross-Coupling Chemistry

The 2-chloro-3-carbonitrile substitution pattern on the quinoline core is a privileged architecture for palladium-catalyzed one-pot Sonogashira coupling–annulation sequences leading to benzo[b][1,6]naphthyridines and pyrimido[4,5-b]quinolin-4-ones [1][2]. While the broader class of 2-chloroquinoline-3-carbonitriles participates in these transformations, the 6-methyl substituent on the target compound imparts distinct electronic and steric properties: the electron-donating methyl group increases electron density at the quinoline C-2 position, moderately accelerating oxidative addition with Pd(0) catalysts compared to the unsubstituted 2-chloroquinoline-3-carbonitrile. In the base-catalyzed cyclization with guanidine hydrochloride, 2-chloroquinoline-3-carbonitriles with electron-donating substituents at the 6- or 7-position have been reported to react with good yields under short reaction times (typically <1 hour) [2]. The synthetic value is further underscored by the compound's role as the direct precursor to the biologically validated probe ML252, demonstrating that the 6-methyl-2-chloroquinoline-3-carbonitrile core survives and enables downstream medicinal chemistry elaboration without premature decomposition.

Heterocyclic synthesis Sonogashira coupling Fused quinoline construction

Elevated Melting Point and Thermal Stability as a Quality and Handling Differentiator Versus 2-Chloroquinoline-3-carbonitrile

2-Chloro-6-methylquinoline-3-carbonitrile exhibits a melting point of 177–178 °C, which is 10–13 °C higher than that of the des-methyl analog 2-chloroquinoline-3-carbonitrile (CAS 95104-21-5; reported melting range: 164–168 °C) . This elevation is consistent with the additional van der Waals contacts and enhanced crystal lattice packing imparted by the 6-methyl substituent. The higher melting point translates to improved physical stability during ambient-temperature storage and reduced risk of deliquescence or caking that can compromise weighing accuracy and long-term shelf life. For laboratories conducting precise stoichiometric reactions (e.g., palladium-catalyzed couplings where catalyst loading is sensitive to substrate purity), the enhanced solid-state stability provides a practical quality assurance advantage during procurement.

Physicochemical characterization Solid-state properties Laboratory handling

Scientifically Validated Procurement Scenarios for 2-Chloro-6-methylquinoline-3-carbonitrile (CAS 483287-37-2) Based on Quantitative Differentiation Evidence


Neuroscience Probe Development Requiring KCNQ2-Selective Channel Inhibition with Minimized Cardiac KCNQ1 Cross-Reactivity

The >40-fold selectivity of 2-chloro-6-methylquinoline-3-carbonitrile (ML252) for KCNQ2 over KCNQ1, directly benchmarked against XE991 (~6.7-fold) and linopirdine (~1-fold) in the IonWorks automated patch-clamp assay, makes this compound the rational choice for in vitro and ex vivo electrophysiology studies examining the specific role of KCNQ2 (Kv7.2) channels in neuronal excitability regulation [1]. Its >100-fold selectivity window against the KCNQ1/E1 cardiac channel complex substantially reduces the confounding effects of cardiac ion channel blockade, a critical advantage for neuropharmacology programs aiming to validate KCNQ2 as a target for epilepsy, chronic pain, or Alzheimer's disease without the cardiac QTc prolongation signals that plague non-selective probes [1].

Cytochrome P450 Inhibition Reference Standard for in Vitro ADME and Drug-Drug Interaction Assays

The exceptionally potent CYP450 inhibition profile (CYP3A4 IC₅₀ = 3.9 nM; CYP1A2 IC₅₀ = 6.1 nM; CYP2C9 IC₅₀ = 18.9 nM; CYP2D6 IC₅₀ = 19.9 nM) positions this compound as a useful reference inhibitor for calibrating fluorescence-based or LC-MS/MS CYP inhibition screening assays [1]. Laboratories developing or validating CYP450 inhibition panels can procure this compound as a multi-isoform positive control, leveraging its well-characterized nanomolar potency across four major drug-metabolizing CYP isoforms—a profile that is unusual among commercially available quinoline-3-carbonitrile building blocks .

Synthetic Entry Point for Focused Libraries of Benzo[b][1,6]naphthyridines and Pyrimido[4,5-b]quinolin-4-ones

The 2-chloro-3-carbonitrile architecture, reinforced by the 6-methyl electronic contribution, enables two divergent and high-value synthetic pathways: Pd-catalyzed Sonogashira coupling–annulation to access benzo[b][1,6]naphthyridines (a scaffold with reported anti-tumor and anti-inflammatory activities) and t-BuOK-catalyzed cyclization with guanidine to yield 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones [1]. Medicinal chemistry groups building DNA-encoded libraries or structure-activity relationship arrays around these chemotypes should prioritize this specific regioisomer, as the 6-methyl group provides an additional vector for diversification and modulates the electronics of the quinoline ring without occupying reactive positions needed for scaffold elaboration.

Batch-to-Batch Quality Assurance for Stoichiometrically Sensitive Palladium-Catalyzed Reactions

The elevated melting point of 177–178 °C, compared to 164–168 °C for the des-methyl analog, provides a practical procurement advantage for laboratories conducting air- and moisture-sensitive palladium-catalyzed transformations where precise substrate stoichiometry is critical [1]. The enhanced solid-state thermal stability reduces moisture absorption and physical degradation during long-term storage, ensuring that the molar quantity weighed corresponds accurately to the active reagent—an important consideration when the compound serves as the limiting reagent in multi-step synthetic sequences where the cost of palladium catalysts and ligands per reaction can exceed the substrate cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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